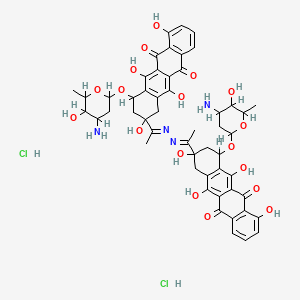
Palbinone
Overview
Description
Synthesis Analysis
The synthesis of Palbinone and its analogs, such as Pallambins C and D, involves intricate methodologies that highlight the capabilities of modern synthetic chemistry. An 11-step total synthesis of Pallambins C and D from furfuryl alcohol showcases a redox-economic approach devoid of protecting-group manipulations, assembling all four-ring systems via a sequential cyclization strategy that includes both classical and newly devised methods (Martinez et al., 2016). Another approach for Pallambins C and D involves a linear 38-step reaction starting from (±)-Wieland-Miescher ketone, highlighting the complexity of these molecules (Xu et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound and related compounds, such as Pallambins, is characterized by dense tetracyclic cores that are constructed through innovative synthetic strategies. These strategies often involve the use of pentafulvene in unprecedented Diels-Alder reactions, strategic C-H insertion, and 1,3-dipolar cycloaddition, among other methods, to achieve the complex hexacyclic scaffold of these natural products (Ebner & Carreira, 2015).
Chemical Reactions and Properties
Chemical reactions involving this compound and similar compounds are marked by their complexity and the innovative use of catalysts. For instance, palladium-catalyzed reactions play a significant role in the synthesis of these compounds, including the intramolecular C-H/C-H coupling reaction to generate 6H-benzo[c]chromenes, a key feature in constructing natural product cannabinol, which shares similarities with the synthetic pathways of this compound (Guo et al., 2017).
Scientific Research Applications
Cytotoxicity and Anti-inflammatory Properties
- Cytotoxicity Against Cancer Cells: Palbinone, a compound isolated from Paeonia suffruticosa, has been studied for its potential cytotoxic effects. In one study, it exhibited moderate inhibition of nitric oxide production, suggesting potential anti-inflammatory and anticancer properties (Liang et al., 2019).
Protective Effects on Hepatic Cells
- Up-regulation of Heme Oxygenase-1: Research focusing on Paeonia suffruticosa, from which this compound is derived, indicates that this compound can induce the expression of heme oxygenase-1 (HO-1) in hepatic cells. This activity is significant as HO-1 plays a crucial role in cellular defense mechanisms against oxidative stress, and its induction is beneficial in treating oxidant and inflammatory-mediated vascular and liver diseases (Ha et al., 2014).
Role in Neurodegenerative Diseases
- Potential Use in Parkinson’s Disease Treatment: this compound has been identified as one of the active ingredients in Paeonia lactiflora, a traditional Chinese medicine. It is suggested that this compound could be involved in reducing neuroinflammation and inhibiting apoptosis, thereby potentially playing a role in the treatment of neurodegenerative diseases like Parkinson’s Disease (Du et al., 2020).
Anti-Inflammatory Effects in Rheumatoid Arthritis
- Inhibition of JAK1: this compound, as an active ingredient of Paeoniae Radix Alba, has been shown to potentially inhibit Janus kinase (JAK)1, an important target in the treatment of rheumatoid arthritis. This finding supports the traditional use of Paeoniae Radix Alba in treating inflammatory diseases and highlights this compound's potential as an anti-inflammatory agent (Xiao et al., 2022).
Mechanism of Action
Target of Action
Palbinone, a novel terpenoid compound derived from Paeoniae Radix Alba, has been identified to primarily target the Janus kinase (JAK)1 . JAK1 is a crucial component of the JAK-STAT signaling pathway, which plays a significant role in cell proliferation, differentiation, cell migration, and apoptosis.
Mode of Action
This compound interacts with its target, JAK1, by binding to the ATP binding site of JAK1 . This interaction results in the inhibition of JAK1, thereby acting as a potential inhibitor of JAK1 . This inhibition can lead to the modulation of the JAK-STAT signaling pathway, affecting various cellular processes.
Biochemical Pathways
The inhibition of JAK1 by this compound affects several biochemical pathways. The primary pathways influenced include the IL-17 signaling pathway, Th17 cell differentiation, and the FoxO, ErbB, and TNF signaling pathways . These pathways play a critical role in immune response, inflammation, and various other cellular functions.
Result of Action
The inhibition of JAK1 by this compound leads to the modulation of various cellular processes. In vitro and in vivo studies have demonstrated that this compound exerts its anti-inflammatory role via the inhibition of JAK1 . This anti-inflammatory effect can be particularly beneficial in conditions characterized by inflammation, such as rheumatoid arthritis .
Biochemical Analysis
Biochemical Properties
Palbinone plays a crucial role in biochemical reactions, particularly in the inhibition of 3α-hydroxysteroid dehydrogenase (3α-HSD) in rat liver cytosol . This enzyme is responsible for the conversion of 3α-hydroxysteroids to their corresponding ketones, a key step in steroid metabolism. This compound interacts with 3α-HSD by binding to its active site, thereby inhibiting its activity. This interaction is facilitated by the presence of nicotinamide adenine dinucleotide phosphate (NADPH), which acts as a cofactor in the reaction .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of 3α-HSD can lead to altered levels of steroid hormones, which in turn can affect cell signaling pathways and gene expression. Additionally, this compound’s impact on steroid metabolism can influence cellular energy balance and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of 3α-HSD, leading to enzyme inhibition. This binding interaction is facilitated by the structural compatibility between this compound and the enzyme’s active site. The inhibition of 3α-HSD by this compound results in decreased conversion of 3α-hydroxysteroids to ketones, thereby altering the levels of these metabolites within the cell. This change in metabolite levels can subsequently influence gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and altered steroid metabolism. These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits 3α-HSD without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including liver toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to steroid metabolism. It interacts with enzymes such as 3α-HSD and cofactors like NADPH. By inhibiting 3α-HSD, this compound affects the metabolic flux of steroid hormones, leading to altered levels of these metabolites. This can have downstream effects on various physiological processes, including hormone regulation and energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, such as the liver. The transport and distribution of this compound are crucial for its inhibitory effects on 3α-HSD and its overall impact on steroid metabolism .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytosol, where it interacts with 3α-HSD. This localization is directed by specific targeting signals and post-translational modifications that ensure this compound reaches its site of action. The cytosolic localization of this compound is essential for its inhibitory activity and its effects on cellular metabolism .
properties
IUPAC Name |
(3S,5R,8R,9R,10S,14S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-19(2)13-8-11-21(4)14(20(13,3)10-9-15(19)23)7-6-12-16(24)17(25)18(26)22(12,21)5/h6-7,13-15,23-24H,8-11H2,1-5H3/t13-,14+,15-,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAKLFLISZCITK-PPAUHQMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C(C(=O)C(=O)C43C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C(C(=O)C(=O)[C@]43C)O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139954-00-0 | |
| Record name | (3β,5α)-3,17-Dihydroxy-4,4,8,14-tetramethyl-18-norandrosta-11,13(17)-diene-15,16-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139954-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PALBINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXG6F287LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





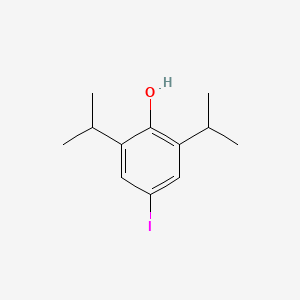

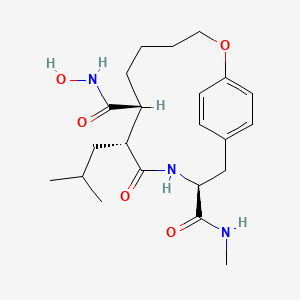
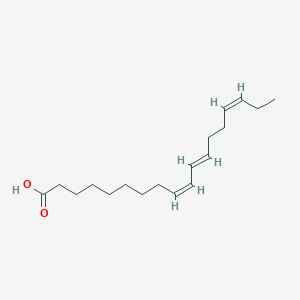
![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methylquinazoline-2,4-dione](/img/structure/B1242819.png)
![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B1242822.png)
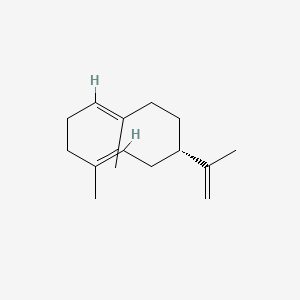
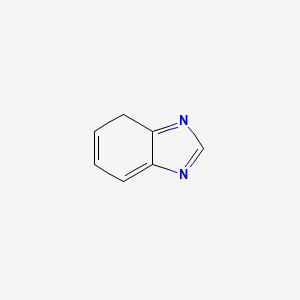
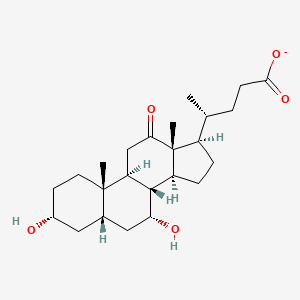
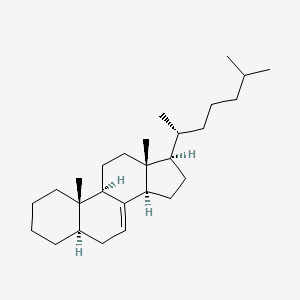
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242827.png)
